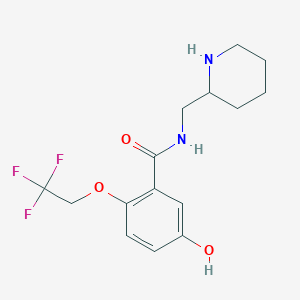

5-hydroxyflecainide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-N-(piperidin-2-ylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O3/c16-15(17,18)9-23-13-5-4-11(21)7-12(13)14(22)20-8-10-3-1-2-6-19-10/h4-5,7,10,19,21H,1-3,6,8-9H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJPPEWHZCSTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001003518 | |

| Record name | 5-Hydroxy-N-[(piperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83526-33-4 | |

| Record name | 5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083526334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-N-[(piperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLECAINIDE META-O-DEALKYLATED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6RB757PWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Initial Characterization of 5-Hydroxyflecainide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, synthesis, and initial characterization of 5-hydroxyflecainide, the primary active metabolite of the Class IC antiarrhythmic agent, flecainide. Grounded in established scientific literature, this document details the pivotal experimental workflows and the causal reasoning behind the methodological choices, offering field-proven insights for professionals in drug development and pharmacology.

Introduction: The Clinical Context and the Rationale for Metabolite Characterization

Flecainide, approved by the FDA in 1984, is a potent sodium channel blocker used in the management of cardiac arrhythmias.[1][2] As with any xenobiotic, understanding its metabolic fate is paramount to comprehending its complete pharmacological profile, including efficacy, potential for drug-drug interactions, and inter-individual variability in patient response.[3] Early investigations into flecainide's biotransformation were critical, as metabolites can possess their own therapeutic or toxicological properties. The discovery that flecainide is extensively metabolized, with a significant portion converted to hydroxylated derivatives, necessitated a thorough characterization of these metabolic products.[4][5]

This guide focuses on the principal active metabolite, this compound, also known in early literature as meta-O-dealkylated flecainide (MODF).[5][6] Its discovery was a crucial step in building a complete picture of flecainide's in vivo activity and ensuring its safe and effective clinical use.

The Discovery of this compound: A Historical Perspective

The initial identification of this compound was a result of meticulous metabolic studies conducted in the early 1980s. The seminal work by Conard and Ober, and McQuinn et al. in 1984 laid the foundation for our understanding of flecainide's biotransformation.[4][5] These pioneering studies utilized radiolabeled flecainide ([14C]flecainide acetate) administered to healthy human subjects.[5] The subsequent analysis of urine and plasma samples was instrumental in isolating and identifying the metabolic products.

The primary methodological approach involved a combination of chromatographic separation and spectroscopic analysis. Thin-layer chromatography (TLC) was employed for the initial separation of the parent drug from its more polar metabolites.[5] The structure of the isolated metabolites was then elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirmed the presence of a hydroxyl group on the benzene ring, leading to the identification of meta-O-dealkylated flecainide and its subsequent lactam derivative.[5]

In Vitro Generation and Characterization of this compound

To further investigate the metabolic pathway and generate sufficient quantities of this compound for pharmacological testing, in vitro systems that mimic hepatic metabolism are employed. Human liver microsomes (HLM) are a standard and reliable tool for this purpose, as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[7][8]

Experimental Workflow: In Vitro Metabolism of Flecainide

The following diagram outlines the typical workflow for the in vitro generation of this compound using human liver microsomes.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]

- 3. Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias [frontiersin.org]

- 7. Effects of CYP2D6 genotypes on age-related change of flecainide metabolism: involvement of CYP1A2-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-Depth Technical Guide to the Biological Activity of 5-Hydroxyflecainide

Foreword: Unveiling the Activity of a Key Metabolite

Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias. Its efficacy is primarily attributed to its potent blockade of cardiac sodium channels (Nav1.5). However, the clinical pharmacology of flecainide is not solely defined by the parent compound. Hepatic metabolism, predominantly via the cytochrome P450 2D6 (CYP2D6) isoenzyme, gives rise to several metabolites, with 5-hydroxyflecainide (meta-O-dealkylated flecainide) being one of the most significant.[1][2] While often overshadowed by its parent compound, this compound possesses its own distinct biological activity that warrants a thorough investigation. This technical guide provides a comprehensive exploration of the biological activity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, comparative electrophysiological effects, and the experimental methodologies crucial for its characterization.

The Metabolic Genesis of this compound

Flecainide undergoes hepatic biotransformation, leading to the formation of two major metabolites: this compound and the meta-O-dealkylated lactam of flecainide.[3][4] The formation of this compound is a critical step in the clearance of flecainide and is primarily catalyzed by CYP2D6.[1]

Electrophysiological Profile of this compound

The central tenet of this compound's biological activity lies in its electrophysiological effects on cardiac tissue. It shares the Class Ic antiarrhythmic properties of its parent compound, primarily by blocking the fast inward sodium current (INa).[5]

Mechanism of Action: Sodium Channel Blockade

Like flecainide, this compound exerts its antiarrhythmic effect by binding to the Nav1.5 sodium channels in cardiac myocytes. This binding reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum upstroke velocity (Vmax) and a slowing of conduction velocity.[5] This "use-dependent" blockade is more pronounced at faster heart rates, a characteristic feature of Class Ic agents.

Comparative Potency: this compound vs. Flecainide

A pivotal study by Guehler et al. (1985) in a canine model provided the foundational understanding of the comparative electrophysiological effects of this compound. The study revealed that while the maximal electrophysiologic effects of this compound are "approximately equivalent" to those of flecainide, its potency is significantly lower.[6] Guehler and colleagues reported it to be about half as potent on a milligram-per-milligram basis.[6] Other sources suggest the activity may be as low as one-fifth that of the parent compound.[7] This discrepancy may be attributable to different experimental models and endpoints. A key differentiating factor is that this compound appears to lack the marked effects on infranodal (HV interval) conduction that are characteristic of flecainide.[6]

| Electrophysiological Parameter | Flecainide Effect | This compound Effect | Reference |

| Potency | High | Moderate (approx. 50% of flecainide) | [6] |

| Sinus Cycle Length | Prolonged | No significant effect | [6] |

| Atrial Paced Cycle Length (1:1 AV Conduction) | Prolonged | Prolonged | [6] |

| AV Nodal Effective Refractory Period | Prolonged | Prolonged | [6] |

| AV Nodal Functional Refractory Period | Prolonged | Prolonged | [6] |

| Right Ventricular Effective Refractory Period | Prolonged | Prolonged | [6] |

| Infranodal Conduction (HV Interval) | Marked Prolongation | No marked effect | [6] |

Table 1: Comparative Electrophysiological Effects of Flecainide and this compound in a Canine Model.[6]

Methodologies for Characterizing Biological Activity

To rigorously assess the biological activity of this compound, a combination of in vivo and in vitro experimental approaches is essential. The following protocols are representative of the methodologies employed in the field.

In Vivo Cardiac Electrophysiology in an Anesthetized Canine Model

This experimental paradigm allows for the comprehensive evaluation of a compound's effects on the entire cardiac conduction system.

Objective: To determine the electrophysiological effects of this compound on intracardiac conduction intervals and refractory periods and compare them to flecainide.

Step-by-Step Methodology:

-

Animal Preparation:

-

Adult mongrel dogs are anesthetized with an appropriate agent (e.g., sodium pentobarbital).[8]

-

Ventilation is maintained mechanically to ensure stable blood gases.

-

Standard limb leads are placed for surface electrocardiogram (ECG) monitoring.

-

Body temperature is maintained at 37°C using a heating pad.[9]

-

-

Catheter Placement:

-

Under fluoroscopic guidance, multipolar electrode catheters are inserted via the femoral veins and positioned in the high right atrium, His bundle region, and right ventricular apex.[8]

-

-

Baseline Electrophysiological Measurements:

-

Record baseline intracardiac electrograms and measure the following intervals: PA (intra-atrial conduction), AH (AV nodal conduction), and HV (His-Purkinje conduction).

-

Determine the sinus cycle length, atrial and ventricular effective refractory periods (AERP and VERP), and the Wenckebach cycle length.[4]

-

-

Drug Administration:

-

Administer a vehicle control intravenously over a set period.

-

Following a washout period, administer incremental doses of this compound intravenously.

-

In a separate cohort, administer equimolar doses of flecainide for direct comparison.

-

-

Post-Drug Measurements:

-

Repeat the full electrophysiological study at each dose level after a steady state is achieved.

-

-

Data Analysis:

-

Compare the changes in electrophysiological parameters from baseline for each compound and at each dose level.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

-

Sources

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotransformation and elimination of 14C-flecainide acetate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Anaesthetic management and peri-operative complications in dogs undergoing cardiac electrophysiology studies and radio-frequency catheter ablations [frontiersin.org]

- 9. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Flecainide to 5-Hydroxyflecainide

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Imperative for Understanding Flecainide Metabolism

Flecainide is a potent Class Ic antiarrhythmic agent, indispensable for the management of various supraventricular and ventricular arrhythmias.[1] Its efficacy, however, is constrained by a narrow therapeutic index, where minor shifts in plasma concentration can lead to significant proarrhythmic events or loss of efficacy.[2] Flecainide's clearance from the body is predominantly governed by hepatic metabolism, with approximately 30% of a dose excreted unchanged in the urine.[1][2] The primary metabolic pathway is the formation of 5-hydroxyflecainide, a biotransformation with profound pharmacogenetic implications.[3][4]

This guide serves as a technical deep-dive for drug development professionals, offering a comprehensive framework for investigating the in vitro metabolism of flecainide to its principal active metabolite, this compound. We will move beyond mere procedural lists to explore the scientific rationale behind experimental design, ensuring that the described protocols are not only robust and reproducible but also inherently self-validating.

Section 1: The Metabolic Pathway of Flecainide Hydroxylation

The biotransformation of flecainide is a critical determinant of its pharmacokinetic profile. The main enzymatic reaction is an aromatic hydroxylation, converting the parent drug into meta-O-dealkylated flecainide (MODF), also known as this compound.[2][3][5] This metabolite retains some pharmacological activity, estimated to be about one-fifth as potent as the parent compound.[1][6] A subsequent oxidation step can convert MODF to the inactive meta-O-dealkylated lactam of flecainide (MODLF).[4]

The Primary Role of Cytochrome P450 2D6 (CYP2D6)

The conversion of flecainide to this compound is predominantly catalyzed by the cytochrome P450 isoform CYP2D6.[1][2][3][4] This enzyme exhibits significant genetic polymorphism, leading to distinct patient populations with varying metabolic capacities.[2] These phenotypes are generally categorized as:

-

Poor Metabolizers (PMs): Lack functional CYP2D6 enzymes.

-

Intermediate Metabolizers (IMs): Possess alleles conferring reduced enzyme activity.

-

Normal Metabolizers (NMs): Have two fully functional copies of the CYP2D6 gene.

-

Ultra-rapid Metabolizers (UMs): Carry multiple copies of the CYP2D6 gene, leading to accelerated metabolism.

This genetic variability is the cornerstone of flecainide pharmacogenomics. Impaired CYP2D6 activity in PMs and IMs can reduce flecainide clearance by up to 42%, significantly increasing the risk of toxicity.[2] Therefore, characterizing this metabolic pathway in vitro is not just a regulatory requirement but a clinical necessity for predicting drug-drug interactions (DDIs) and understanding inter-individual variability.

The Secondary Role of Cytochrome P450 1A2 (CYP1A2)

While CYP2D6 is the high-affinity enzyme responsible for this compound formation at therapeutic concentrations, CYP1A2 also contributes, particularly when CYP2D6 activity is low or saturated.[3][7] In vitro studies using human liver microsomes have demonstrated that the formation of this compound follows biphasic kinetics, indicative of a two-enzyme system.[3] CYP1A2 serves as a lower-affinity, compensatory pathway, which becomes particularly relevant in individuals who are CYP2D6 poor metabolizers.[3][7]

Visualization of the Metabolic Pathway

The following diagram illustrates the primary metabolic conversion of flecainide.

Caption: Primary Phase I metabolic pathway of flecainide.

Section 2: Core In Vitro Systems & Methodologies

To accurately model the hepatic metabolism of flecainide, selecting the appropriate in vitro test system is paramount. The goal is to create an environment that recapitulates the enzymatic activity of the human liver.

Human Liver Microsomes (HLMs)

HLMs are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I enzymes, particularly the cytochrome P450 family. They represent the gold standard for studies of this nature for several reasons:

-

Comprehensive Enzyme Profile: HLMs contain the full complement of CYP enzymes at physiologically relevant ratios, allowing for the study of interacting metabolic pathways.

-

Predictive Power: Data from HLM studies, such as intrinsic clearance, can be used in in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.

-

Availability: Commercially available pooled HLM from large donor populations (e.g., >150 donors) average out individual genetic variability, providing a "typical" human metabolic profile. [For example, see commercial suppliers like Discovery Life Sciences or Thermo Fisher Scientific].

Recombinant Human Cytochrome P450 Enzymes

For reaction phenotyping—the process of identifying which specific enzyme is responsible for a given metabolic reaction—recombinant enzymes are the tool of choice.[8] These are individual human CYP isoforms (e.g., CYP2D6, CYP1A2) expressed in a host system (e.g., insect cells or bacteria). Their use provides definitive evidence:

-

Causality: Incubating flecainide with a panel of individual recombinant CYPs and observing the formation of this compound only in the presence of specific isoforms (like CYP2D6) directly proves which enzyme is the catalyst.

-

Simplicity: This system eliminates the complexity of competing metabolic pathways present in HLMs, providing a clear signal for the reaction of interest.[8]

Section 3: Validated Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and establishing linear reaction conditions. The causality for each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Flecainide Metabolic Stability in Pooled Human Liver Microsomes

Objective: To determine the rate of flecainide depletion by HLM and calculate its intrinsic clearance (CLint).

Rationale: This initial screen establishes if flecainide is a substrate for microsomal enzymes and at what rate. By measuring the disappearance of the parent drug over time, we can calculate its metabolic half-life (t½) and CLint.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Pooled HLMs: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Causality: A protein concentration of 0.5-1.0 mg/mL is typically sufficient to observe metabolism without causing excessive non-specific binding.

-

Flecainide Stock: Prepare a 10 mM stock solution of flecainide acetate in DMSO. Serially dilute to create a 100 µM working stock in the same buffer.

-

NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer. Causality: An NRS is crucial to ensure the cofactor NADPH, which is consumed by CYPs, is continuously regenerated, maintaining linear enzyme kinetics throughout the incubation.

-

-

Incubation:

-

Set up reactions in 1.5 mL microcentrifuge tubes. For each time point (0, 5, 15, 30, 45, 60 minutes), prepare a tube.

-

Pre-incubation: Add 196 µL of the diluted HLM suspension to each tube. Add 2 µL of the 100 µM flecainide working stock (final concentration: 1 µM). Vortex gently and pre-incubate at 37°C for 5 minutes in a shaking water bath. Causality: Pre-incubation allows the system to reach thermal equilibrium.

-

Initiation: Start the reaction by adding 2 µL of the NRS solution to each tube at staggered intervals. The "0 minute" time point is terminated immediately after adding NRS.

-

Control Reactions:

-

No Cofactor Control: Replace the NRS with 2 µL of buffer. Terminate at the final time point. This validates that the metabolism is NADPH-dependent.

-

No Microsome Control: Replace the HLM suspension with buffer. This controls for non-enzymatic degradation of flecainide.

-

-

-

Termination and Sample Processing:

-

At each designated time point, terminate the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled flecainide or a structurally similar compound like loperamide).[9][10] Causality: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity. The internal standard corrects for variations in sample processing and instrument response.

-

Vortex vigorously for 1 minute, then centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate or HPLC vial for LC-MS/MS analysis.

-

Protocol 2: Reaction Phenotyping of this compound Formation

Objective: To definitively identify the CYP isoforms responsible for the formation of this compound.

Rationale: This experiment uses a panel of recombinant CYPs to pinpoint the catalytic enzymes. Observing the formation of the metabolite, rather than the depletion of the parent, provides more direct evidence.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Recombinant CYPs: Obtain a panel of recombinant human CYPs (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6 , 3A4) expressed in a system with NADPH-cytochrome P450 reductase. Dilute each enzyme in 0.1 M phosphate buffer (pH 7.4) to a final concentration of 25-50 pmol/mL.

-

Flecainide & NRS: Prepare as described in Protocol 1.

-

-

Incubation:

-

For each CYP isoform, add 196 µL of the diluted enzyme solution to a tube.

-

Add 2 µL of 100 µM flecainide working stock (final concentration: 1 µM).

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 2 µL of the NRS solution.

-

Incubate for a fixed time (e.g., 30 minutes) determined from the linear range in the HLM stability assay.

-

Control: A control reaction using a control protein preparation from the same expression system (lacking the CYP enzyme) is essential to rule out non-specific metabolism.[8]

-

-

Termination and Sample Processing:

-

Terminate the reaction by adding 400 µL of ice-cold acetonitrile with an internal standard.

-

Process the samples as described in Protocol 1 for LC-MS/MS analysis, but monitor for the formation of this compound.

-

Visualization of the Experimental Workflow

Caption: General workflow for in vitro metabolism assays.

Section 4: Bioanalytical Quantification via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying flecainide and this compound in microsomal incubates due to its superior sensitivity and selectivity.[9][11][12]

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column (e.g., Acquity UPLC BEH C18) with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water with 0.1% formic acid) in an isocratic or gradient elution.[9]

-

Mass Spectrometry: Detection is performed using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions.

-

Quantification: A calibration curve is constructed using standards of known concentrations of flecainide and this compound, and the concentrations in the unknown samples are determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[9]

Section 5: Data Analysis and Interpretation

Calculating Metabolic Stability

From the data generated in Protocol 1, the rate of metabolism can be determined.

-

Plot the natural logarithm (ln) of the percentage of flecainide remaining versus time.

-

The slope of the linear portion of this plot equals the elimination rate constant (k).

-

Calculate the half-life (t½) as: t½ = -0.693 / k

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein as: CLint = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Enzyme Kinetic Parameters

A follow-up experiment incubating varying concentrations of flecainide with HLMs or recombinant CYP2D6 can be performed to determine the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

| Parameter | High-Affinity Component (CYP2D6) | Low-Affinity Component (CYP1A2) | Source |

| Km (µM) | 1.9 | 120 | [3] |

| Vmax (pmol/min/mg) | 110 | 480 | [3] |

Interpretation: The data clearly shows a high-affinity, low-capacity enzyme (CYP2D6) and a low-affinity, high-capacity enzyme (CYP1A2) are involved in this compound formation in pooled human liver microsomes, confirming the dual-enzyme pathway.[3]

Conclusion

The in vitro investigation of flecainide's conversion to this compound is a critical exercise in preclinical drug development. It is governed by the polymorphic enzyme CYP2D6, with a secondary contribution from CYP1A2. By employing robust in vitro systems like human liver microsomes and recombinant enzymes, coupled with validated, well-controlled protocols and sensitive LC-MS/MS bioanalysis, researchers can accurately determine key metabolic parameters. This information is fundamental to predicting clinical pharmacokinetics, assessing the risk of drug-drug interactions, and ultimately ensuring the safe and effective use of this important antiarrhythmic agent.

References

-

PubChem. Flecainide - Compound Summary (CID 3356). National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. Showing metabocard for meta-O-Dealkylated flecainide (HMDB0060831). HMDB. [Link]

-

Doki K, et al. Effects of CYP2D6 genotypes on age-related change of flecainide metabolism. British Journal of Clinical Pharmacology. 2009;68(3):423-31. [Link]

-

PubChem. meta-O-dealkylated flecainide-sulfate - Compound Summary (CID 169502257). National Center for Biotechnology Information. [Link]

-

Lanata L. Flecainide. MDPI Encyclopedia. 2021. [Link]

-

PubChem. 5-hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide - Compound Summary (CID 134295). National Center for Biotechnology Information. [Link]

-

ResearchGate. Structure of flecainide and the internal standard. [Link]

-

Wang, Y. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature Experiments. 2021. [Link]

-

Cyprotex. Reaction Phenotyping Assay. Evotec. [Link]

-

Obach, R.S. Reaction Phenotyping Methods using Recombinant Enzymes and HLM. 2012. [Link]

-

Walton, C.B., Wagner, J.B. Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias. Frontiers in Pharmacology. 2024. [Link]

-

Bhavani, K., et al. Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy. 2019. [Link]

-

Labcorp. Comprehensive CYP & UGT Reaction Phenotyping Insights. [Link]

-

Tufro, A., et al. Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 2000;23(6):1065-72. [Link]

-

Doki, K., et al. Effects of CYP2D6 genotypes on age-related change of flecainide metabolism. British Journal of Clinical Pharmacology. 2009. [Link]

-

Hidayat, M., et al. Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide). Biomedical and Pharmacology Journal. 2024;17(1). [Link]

-

Mano, Y., et al. Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application. Biomedical Chromatography. 2015;29(9):1399-405. [Link]

-

Paturi, J., et al. Liquid chromatographic tandem mass spectrometric validated method for pharmacokinetic estimation of flecainide in human plasma. ResearchGate. 2015. [Link]

-

Lessard, E., et al. Role of CYP2D6 in the N-hydroxylation of procainamide. Pharmacogenetics. 1999;9(6):683-96. [Link]

-

Carlow, D.C., et al. Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology. 2016;1383:11-9. [Link]

-

PubChem. 4-Hydroxy Flecainide - Compound Summary (CID 45357580). National Center for Biotechnology Information. [Link]

-

Gammal, R.S., et al. Leveraging in Vitro Models for Clinically Relevant Rare CYP2D6 Variants in Pharmacogenomics. Clinical and Translational Science. 2022;15(1):103-118. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Effects of CYP2D6 genotypes on age-related change of flecainide metabolism: involvement of CYP1A2-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide | C15H19F3N2O3 | CID 134295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effects of CYP2D6 genotypes on age-related change of flecainide metabolism: involvement of CYP1A2-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 5-Hydroxyflecainide: A Technical Guide for Preclinical and Clinical Researchers

Abstract

Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of supraventricular arrhythmias. Its clinical efficacy and safety are intrinsically linked to its metabolism, which primarily yields two major metabolites: meta-O-dealkylated flecainide (5-hydroxyflecainide or MODF) and the meta-O-dealkylated lactam of flecainide (MODLF). While MODLF is considered inactive, this compound retains pharmacological activity. This technical guide provides a comprehensive analysis of the pharmacological profile of this compound, synthesizing data on its metabolic generation, pharmacodynamic effects on cardiac ion channels, pharmacokinetic disposition, and overall contribution to the clinical profile of flecainide. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug metabolism studies.

Introduction: The Clinical Context of Flecainide Metabolism

Flecainide acetate is a potent blocker of the fast inward cardiac sodium channel (Nav1.5), utilized for rhythm control in atrial fibrillation, atrial flutter, and paroxysmal supraventricular tachycardia in patients without structural heart disease.[1][2][3] Its therapeutic action, however, is balanced by a narrow therapeutic index and a significant risk of proarrhythmia, particularly in patients with underlying structural heart disease.[1][4] Understanding the disposition and activity of its metabolites is therefore critical for a complete assessment of its risk-benefit profile.

The primary active metabolite, this compound (MODF), is formed through hepatic oxidation. Its presence raises crucial questions for drug development and clinical pharmacology:

-

To what extent does this metabolite contribute to the therapeutic efficacy of the parent drug?

-

Does the metabolite possess a unique toxicity or proarrhythmic profile?

-

How does inter-individual variability in metabolism, particularly due to genetic polymorphisms, impact the exposure and activity of this metabolite?

This guide addresses these questions by providing a detailed examination of this compound's pharmacological characteristics, supported by data from preclinical and clinical investigations.

Metabolic Pathway and Genetic Determinants

The biotransformation of flecainide is a critical determinant of its clearance and pharmacological activity. The primary metabolic pathway is the O-dealkylation of the methoxy group on the benzene ring to form this compound.

Enzymatic Basis of Formation

The conversion of flecainide to this compound is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[1] However, research using human liver microsomes has revealed that CYP1A2 also contributes to its formation.[5] This secondary pathway becomes particularly significant in individuals with impaired CYP2D6 function.[5] The metabolism follows biphasic kinetics, indicative of a two-enzyme model (a high-affinity/low-capacity enzyme, CYP2D6, and a low-affinity/high-capacity enzyme, CYP1A2).[5]

Subsequent metabolism can further oxidize this compound to the inactive lactam metabolite (MODLF).[6] Both major metabolites are found in plasma and urine, primarily as inactive glucuronide or sulfate conjugates.[6]

Influence of CYP2D6 Polymorphisms

The genetic polymorphism of the CYP2D6 gene is a major source of inter-individual variability in flecainide pharmacokinetics. Patients are typically categorized based on their genotype:

-

Extensive Metabolizers (EMs): Possess two functional alleles.

-

Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.

-

Poor Metabolizers (PMs): Have two non-functional alleles, leading to significantly reduced metabolic capacity.

In PMs, the clearance of flecainide is substantially reduced, and the role of CYP1A2 in metabolism becomes more pronounced.[5] This can lead to the accumulation of the parent drug and an altered ratio of parent drug to metabolite, necessitating careful dose adjustments.

Pharmacodynamics: A Comparative Electrophysiological Analysis

The core antiarrhythmic action of flecainide stems from its potent, use-dependent blockade of the cardiac Nav1.5 sodium channel. This compound shares this mechanism but with demonstrably lower potency.

Sodium Channel (Nav1.5) Blockade

-

Flecainide (Parent Drug): Exhibits high affinity for the open and inactivated states of the Nav1.5 channel, with slow unbinding kinetics. This results in a potent, use-dependent reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, which is more pronounced at faster heart rates.[7][8] Reported IC50 values for peak Nav1.5 current inhibition vary based on experimental conditions, but are typically in the range of 5.5 µM to 10.7 µM .[9][10] The affinity is significantly higher for channels in the open state (use-dependent IC50 ≈ 7.4 µM) compared to the resting state (IC50 ≈ 345 µM).[7]

-

This compound (Metabolite): This metabolite is pharmacologically active but possesses lower potency than the parent compound. Multiple sources state its activity is approximately 20% that of flecainide .[1] An in vivo study in a canine model found its maximal electrophysiologic effects to be roughly equivalent to flecainide, but it was about one-half as potent on a milligram-per-milligram basis . Based on these reports, the estimated IC50 for Nav1.5 blockade would be in the range of 25-50 µM , significantly higher than the parent drug.

Effects on Cardiac Electrophysiological Parameters

An in vivo canine study provides the most direct comparison of the electrophysiological effects of flecainide and this compound. The key findings are summarized in the table below.

| Electrophysiological Parameter | Flecainide | This compound (MODF) | Inactive Lactam (MODLF) |

| Potency vs. Flecainide | 1x | ~0.5x | <0.1x |

| Sinus Cycle Length | Significant Prolongation | No Significant Effect | No Significant Effect |

| AV Nodal Conduction (A-H) | Prolonged | Prolonged | Weak/No Effect |

| His-Purkinje Conduction (H-V) | Marked Prolongation | No Marked Effect | Weak/No Effect |

| QRS Duration | Prolonged | Prolonged | Weak/No Effect |

| AV Nodal ERP & FRP ¹ | Prolonged | Prolonged | Weak/No Effect |

| Ventricular ERP ¹ | Prolonged | Prolonged | Weak/No Effect |

| ¹ ERP: Effective Refractory Period; FRP: Functional Refractory Period. |

Causality and Interpretation: The most striking difference lies in the effect on the His-Purkinje system (H-V interval). Flecainide's pronounced slowing of conduction in this tissue is a hallmark of its Class Ic activity and a major contributor to its proarrhythmic potential.[1][11] The finding that this compound lacks this marked effect, despite prolonging ventricular refractoriness, suggests a different electrophysiological profile.[12] This implies that while the metabolite contributes to the overall antiarrhythmic effect by acting on ventricular tissue, it may have a lower intrinsic risk of causing conduction block within the specialized conduction system compared to the parent drug.

Pharmacokinetics and Clinical Disposition

The clinical relevance of an active metabolite is determined not only by its potency but also by its concentration at the site of action. Despite its pharmacological activity, this compound achieves very low concentrations in its active, unconjugated form.

Plasma Concentrations and Half-Life

Following oral administration of flecainide, peak plasma levels of the parent drug are reached in 3 to 4 hours, and the elimination half-life in patients averages around 20 hours.[6] In contrast, the free (unconjugated) plasma levels of this compound are consistently reported to be very low, typically less than 0.05 mcg/mL (<50 ng/mL) .[6] The majority of the metabolite circulates in a pharmacologically inactive, conjugated form.[6]

While specific pharmacokinetic parameters for this compound (e.g., its own elimination half-life) are not well-defined in the literature, the disappearance of total metabolites from plasma occurs at a rate only slightly slower than that of the parent drug.[6]

Excretion

Flecainide and its metabolites are eliminated primarily by the kidneys. Approximately 86% of an administered dose is recovered in the urine, with about 27-42% as unchanged flecainide and the remainder as conjugated metabolites of this compound and MODLF.[6] A small fraction (~5%) is excreted in the feces.[6]

Clinical Significance and Toxicology

Contribution to Therapeutic Effect

Given that the free plasma concentrations of this compound are more than 10-fold lower than the typical therapeutic trough levels of flecainide (0.2-1.0 mcg/mL) and its potency is 2 to 5 times lower, its contribution to the overall antiarrhythmic effect during standard therapy is considered minimal.[1][12] The pharmacological and toxicological profile of flecainide therapy is overwhelmingly dominated by the parent compound.

Proarrhythmic Potential

The proarrhythmic risk of flecainide, including the potential for life-threatening ventricular tachycardia, is well-established and is primarily attributed to its potent effect on slowing cardiac conduction, especially in the context of structural heart disease.[4][13][14] There is no direct evidence to suggest that this compound carries a distinct or more significant proarrhythmic risk. The preclinical data indicating a less pronounced effect on His-Purkinje conduction, combined with its low systemic exposure, strongly suggest that the proarrhythmic potential of flecainide therapy is not significantly influenced by this metabolite.[12]

Methodologies for Characterization

The study of this compound requires robust analytical and functional assay methodologies.

Protocol: Quantification in Biological Matrices via LC-MS/MS

This protocol provides a framework for the simultaneous quantification of flecainide and this compound in plasma, essential for pharmacokinetic and metabolism studies.

Objective: To develop a sensitive and specific method for determining the concentration of flecainide and this compound.

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

To 250 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of flecainide).

-

Vortex and load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with an appropriate volume of a strong organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Separation (HPLC):

-

Column: C18 reverse-phase column (e.g., Hypersil BDS Phenyl).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B to ensure separation of the parent, metabolite, and any isomers.

-

Flow Rate: 0.4 mL/min.

-

-

Detection (Tandem Mass Spectrometry):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Flecainide: Monitor the specific precursor ion to product ion transition.

-

This compound: Monitor its unique precursor-to-product transition.

-

Internal Standard: Monitor its specific transition.

-

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the analyte concentration in unknown samples by comparing the analyte/internal standard peak area ratio to the calibration curve.

-

Sources

- 1. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Determination of correlations between the main pharmacokinetic parameters and physiopathological factors of flecainide in the elderly] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flecainide: Electrophysiological properties, clinical indications, and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of Flecainide Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation – ScienceOpen [scienceopen.com]

- 5. Effects of CYP2D6 genotypes on age-related change of flecainide metabolism: involvement of CYP1A2-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Flecainide Versus Procainamide in Electrophysiological Study in Patients With Syncope and Wide QRS Duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the cardiac electrophysiological effects of flecainide and hydroquinidine in anesthetized dog: concentration-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The proarrhythmic effects of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proarrhythmic effects of flecainide. Experimental evidence for increased susceptibility to reentrant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effects of 5-Hydroxyflecainide on Cardiac Ion Channels: A Technical Guide

Introduction: Beyond the Parent Compound

Flecainide, a class Ic antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias. Its therapeutic efficacy is primarily attributed to its potent blockade of cardiac sodium channels (Nav1.5), leading to a reduction in conduction velocity in the atria, ventricles, and His-Purkinje system. However, the clinical pharmacology of flecainide is not solely dictated by the parent drug. Hepatic metabolism, primarily via the cytochrome P450 enzymes CYP2D6 and CYP1A2, gives rise to two major metabolites: meta-O-dealkylated flecainide, more commonly known as 5-hydroxyflecainide, and its inactive lactam counterpart.[1]

While the lactam metabolite is devoid of significant pharmacological activity, this compound is an active metabolite, contributing to the overall antiarrhythmic effect of flecainide administration.[1] Understanding the specific interactions of this compound with cardiac ion channels is therefore crucial for a comprehensive appreciation of flecainide's clinical profile, including its therapeutic window and potential for proarrhythmia. This technical guide provides an in-depth exploration of the mechanism of action of this compound on key cardiac ion channels, grounded in established electrophysiological principles and experimental methodologies. While direct and extensive quantitative data for this compound remains less abundant in the literature compared to its parent compound, this guide synthesizes the available information to provide a coherent and scientifically rigorous overview for researchers, scientists, and drug development professionals.

I. The Primary Target: Voltage-Gated Sodium Channels (Nav1.5)

The principal antiarrhythmic action of flecainide and its active metabolite, this compound, stems from their interaction with the α-subunit of the cardiac voltage-gated sodium channel, Nav1.5. This interaction is characterized by a profound state- and use-dependent blockade, a hallmark of class Ic antiarrhythmic drugs.

A. State-Dependent Blockade: A Tale of Three Conformations

Voltage-gated sodium channels cycle through three main conformational states: resting (closed), open (activated), and inactivated.[2] The affinity of this compound for the Nav1.5 channel is critically dependent on the channel's conformational state.

-

Open/Activated and Inactivated States: The affinity of flecainide and, by extension, this compound, for the Nav1.5 channel increases dramatically when the channel is in the open or inactivated state.[3][4] This preferential binding to the activated and inactivated states is the molecular basis for the drug's potent effect on rapidly firing cardiac tissues.

B. Use-Dependent Blockade: Targeting Tachyarrhythmias

The phenomenon of use-dependent (or frequency-dependent) block is a direct consequence of state-dependent binding. During rapid heart rates (tachycardias), sodium channels spend more time in the open and inactivated states and have less time to recover to the resting state between depolarizations. This provides a greater opportunity for this compound to bind to its higher-affinity receptor sites within the channel pore. With each successive depolarization, an increasing fraction of sodium channels becomes blocked, leading to a progressive reduction in the sodium current (INa) and a slowing of conduction. This cumulative effect is highly desirable in an antiarrhythmic agent, as it preferentially targets the rapidly firing cells responsible for the arrhythmia while having a lesser effect on tissues with normal firing rates. For flecainide, the IC50 for use-dependent block is significantly lower than for resting block, reported to be around 7.4 µM.[3]

C. Molecular Mechanism of Blockade

The prevailing model for flecainide's interaction with the Nav1.5 channel is the "guarded receptor" or "modulated receptor" hypothesis. This model posits that the binding site for flecainide is located within the inner pore of the channel and is only accessible when the channel is in the open state. Once bound, the drug can become "trapped" within the channel as it transitions to the closed or inactivated state.[3][5] The slow dissociation of the drug from the channel contributes to the prominent use-dependent effects and the slow recovery from block.

Diagram: State-Dependent Block of Nav1.5 by this compound

Caption: Conformational states of the Nav1.5 channel and preferential binding of this compound.

II. Modulation of Potassium Channels

While the primary antiarrhythmic effect of this compound is mediated through sodium channel blockade, it also exerts effects on various potassium channels, which can influence cardiac repolarization.

A. hERG (IKr) Channels: A Delicate Balance

The rapid component of the delayed rectifier potassium current (IKr), conducted by channels encoded by the human Ether-à-go-go-Related Gene (hERG), plays a critical role in the repolarization of the cardiac action potential. Blockade of hERG channels can lead to prolongation of the QT interval, a risk factor for the life-threatening arrhythmia Torsades de Pointes.

Flecainide has been shown to block hERG channels with an IC50 in the low micromolar range. One study reported an IC50 of 1.49 µM, while another found it to be 3.91 µM.[6][7][8][9] This is within the therapeutic plasma concentration range of flecainide, suggesting that hERG blockade may contribute to its overall electrophysiological profile. The blockade of hERG by flecainide appears to be dependent on the channel being in the open and/or inactivated state.[6]

Direct quantitative data for this compound's effect on hERG channels is currently lacking in the published literature. However, given its structural similarity to flecainide, it is plausible that it also possesses hERG-blocking activity. The relative potency of this compound compared to flecainide at the hERG channel is an important area for future investigation to fully understand the proarrhythmic potential of flecainide therapy.

B. Other Potassium Channels

Flecainide has also been reported to affect other potassium currents, although generally at higher concentrations than those required for significant sodium or hERG channel blockade. The extent to which this compound interacts with these other potassium channels is not well-characterized.

III. Interaction with Calcium Channels

The effects of flecainide and its metabolites on calcium handling in cardiomyocytes are complex and appear to be multifaceted, involving both direct and indirect mechanisms.

A. L-type Calcium Channels (ICa,L)

Direct blockade of L-type calcium channels by flecainide has been reported, but this effect generally occurs at concentrations higher than the typical therapeutic range.[1] The impact of this compound on L-type calcium channels has not been extensively studied. A significant direct block of these channels could contribute to negative inotropic effects.

B. Ryanodine Receptor (RyR2) and Intracellular Calcium Regulation

Recent evidence suggests that flecainide can modulate intracellular calcium release by interacting with the ryanodine receptor (RyR2), the primary calcium release channel on the sarcoplasmic reticulum. Some studies propose that flecainide directly inhibits RyR2 in its open state, which may be beneficial in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][10] Other research suggests that the effects of flecainide on calcium handling are secondary to its blockade of the sodium current, which in turn alters the function of the sodium-calcium exchanger (NCX).[11] The precise contribution of this compound to these effects on intracellular calcium regulation remains an area of active research.

IV. Experimental Protocols for Characterizing this compound's Ion Channel Effects

The gold standard for characterizing the effects of a compound on ion channels is the patch-clamp electrophysiology technique .[12] This method allows for the direct measurement of ionic currents across the cell membrane in real-time.

A. Whole-Cell Voltage-Clamp Recordings

To assess the effects of this compound on specific ion channels, heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing the channel of interest (e.g., Nav1.5 or hERG) are commonly used. This allows for the isolation of the current of interest from other endogenous currents.

Step-by-Step Protocol for Assessing Use-Dependent Block of Nav1.5:

-

Cell Preparation: Culture and harvest cells expressing the Nav1.5 channel.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate internal solution.

-

Seal Formation: Achieve a gigaohm seal between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

-

Voltage Protocol:

-

Hold the cell at a negative holding potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz) to elicit sodium currents.

-

Record the peak inward current for each pulse in the train.

-

-

Data Acquisition and Analysis:

-

Apply this compound at various concentrations to the external solution.

-

Measure the reduction in peak sodium current with each successive pulse in the presence of the compound.

-

Plot the normalized peak current as a function of pulse number to determine the rate and extent of use-dependent block.

-

Construct a concentration-response curve to determine the IC50 for use-dependent block.

-

Diagram: Experimental Workflow for Assessing Use-Dependent Block

Caption: A typical workflow for characterizing the use-dependent block of Nav1.5 channels.

V. Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the known potencies of the parent compound, flecainide, on various cardiac ion channels. It is reported that this compound has approximately 20% of the antiarrhythmic activity of flecainide.[13]

| Ion Channel | Parameter | Flecainide Potency (IC50) | Reference(s) |

| Nav1.5 (Sodium Channel) | Resting (Tonic) Block | ~345 µM | [3] |

| Use-Dependent Block | ~7.4 µM | [3] | |

| hERG (IKr Potassium Channel) | Tail Current Inhibition | 1.49 - 3.91 µM | [6][7][8][9] |

| L-type Calcium Channel | Current Inhibition | >10 µM (generally considered low potency) | [1] |

| Ryanodine Receptor (RyR2) | Open State Block | IC50 varies with experimental conditions | [14] |

VI. Conclusion and Future Directions

This compound is an active metabolite that contributes to the overall clinical effects of flecainide therapy. Its primary mechanism of action, like its parent compound, is a potent state- and use-dependent blockade of cardiac sodium channels. It also likely interacts with potassium and calcium channels, although to a lesser and less-characterized extent.

A significant knowledge gap exists regarding the specific electrophysiological properties of this compound. Future research should focus on:

-

Quantitative Characterization: Determining the IC50 values of this compound for resting and use-dependent block of Nav1.5, as well as its potency on hERG and other key cardiac ion channels.

-

Direct Comparison with Flecainide: Conducting head-to-head studies to directly compare the potency, kinetics, and state-dependency of this compound with flecainide.

-

Clinical Relevance: Investigating the contribution of this compound to the clinical efficacy and proarrhythmic risk of flecainide therapy, particularly in patients with altered drug metabolism due to genetic polymorphisms or drug-drug interactions.

A more complete understanding of the ion channel pharmacology of this compound will enable a more refined approach to the clinical use of flecainide, ultimately leading to safer and more effective management of cardiac arrhythmias.

References

-

Bannister, M. L., et al. (2016). Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor. British Journal of Pharmacology, 173(16), 2535–2548. Available from: [Link]

-

Melgari, D., et al. (2014). Flecainide inhibition of hERG channels: probing the role of inactivation. Proceedings of The Physiological Society, 31, PCB030. Available from: [Link]

-

Ramos, E., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of Physiology, 560(Pt 1), 37–49. Available from: [Link]

-

Paul, A. A., et al. (2002). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. British Journal of Pharmacology, 136(5), 717–729. Available from: [Link]

-

Tse, G., & Letsas, K. P. (2016). Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology, 8(9), 522–530. Available from: [Link]

-

Bannister, M. L., et al. (2015). Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass. Journal of Molecular and Cellular Cardiology, 79, 164–174. Available from: [Link]

-

Melgari, D., et al. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Journal of Molecular and Cellular Cardiology, 86, 143–154. Available from: [Link]

-

Liu, H., et al. (2002). Channel openings are necessary but not sufficient for use-dependent block of cardiac Na+ channels by flecainide: evidence from the analysis of disease-linked mutations. The Journal of General Physiology, 120(1), 39–52. Available from: [Link]

-

Paul, A. A., et al. (2002). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. British journal of pharmacology, 136(5), 717–729. Available from: [Link]

-

Hilliard, F. A., et al. (2010). Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass. Journal of molecular and cellular cardiology, 48(2), 293–301. Available from: [Link]

-

Starmer, C. F., et al. (1984). Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. Biophysical journal, 46(2), 137–147. Available from: [Link]

-

Adel, G., & Hondeghem, L. M. (1990). Comparison of the Cardiac Electrophysiological Effects of Flecainide and Hydroquinidine in Anesthetized Dog: Concentration-Response Relationship. Journal of Cardiovascular Pharmacology, 15(1), 50-56. Available from: [Link]

-

Hilliard, F. A., et al. (2010). Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass. Journal of molecular and cellular cardiology, 48(2), 293–301. Available from: [Link]

-

Pharmacy by Asim. (2024, July 29). Flecainide pharmacology, antiarrhythmic drugs pharmacology, clinical pharmacology cardiovascular [Video]. YouTube. Available from: [Link]

-

Ten Eick, R. E., & Baum, V. C. (2019). Flecainide. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Conners, R. B., et al. (1984). Metabolism of flecainide. The American journal of cardiology, 53(5), 41B–51B. Available from: [Link]

-

ResearchGate. (n.d.). IC50 of hERG channel blockers. Retrieved from [Link]

-

Starmer, C. F., et al. (1984). Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. Biophysical journal, 46(2), 137–147. Available from: [Link]

-

Sikkel, M. B., et al. (2013). Flecainide reduces Ca2+ spark and wave frequency via inhibition of the sarcolemmal sodium current. Cardiovascular research, 98(2), 284–292. Available from: [Link]

-

De Vecchis, R., & Ariano, C. (2020). Flecainide: Electrophysiological properties, clinical indications, and practical aspects. Minerva cardioangiologica, 68(1), 50–61. Available from: [Link]

-

Charles River. (n.d.). Potency of Late-Nav1.5 Current Inhibition Depends on the Agonist Used to Augment It. Retrieved from [Link]

-

Webb, C. R., et al. (1984). Flecainide: electrophysiologic and antiarrhythmic properties in refractory ventricular tachycardia. The American journal of cardiology, 54(4), 809–814. Available from: [Link]

-

Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

-

protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

Metrion Biosciences. (n.d.). Using Patch Clamp Data to Predict Proarrhythmic Risk. Retrieved from [Link]

-

Ramos, E., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of physiology, 560(Pt 1), 37–49. Available from: [Link]

-

Grandt, M., et al. (2021). Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp. Frontiers in physiology, 12, 650085. Available from: [Link]

-

Sophion Bioscience. (n.d.). Application Report - hiPSC-derived cardiomyocytes - NaV1.5 compound screening on QPatch® II. Retrieved from: [Link]

-

Veerman, C. C., et al. (2015). Changes in cardiac Nav1.5 expression, function, and acetylation by pan-histone deacetylase inhibitors. The Journal of biological chemistry, 290(19), 12049–12062. Available from: [Link]

Sources

- 1. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Channel openings are necessary but not sufficient for use-dependent block of cardiac Na(+) channels by flecainide: evidence from the analysis of disease-linked mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. physoc.org [physoc.org]

- 7. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flecainide reduces Ca2+ spark and wave frequency via inhibition of the sarcolemmal sodium current - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patch Clamp Protocol [labome.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

A Technical Guide to the Stereospecific Synthesis of (R)- and (S)-5-Hydroxyflecainide

Abstract

Flecainide is a class Ic antiarrhythmic agent whose major, active metabolite is 5-hydroxyflecainide. Like many pharmaceuticals, flecainide and its metabolites are chiral molecules, and their enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] The metabolism of flecainide to this compound is primarily mediated by the polymorphic cytochrome P450 enzymes CYP2D6 and CYP1A2, leading to potential stereoselective disposition in different patient populations.[3][4] Consequently, access to enantiomerically pure (R)- and (S)-5-hydroxyflecainide is critical for detailed pharmacological studies, personalized medicine initiatives, and the development of next-generation antiarrhythmic agents with improved safety and efficacy. This guide provides an in-depth technical overview of robust, field-proven strategies for the stereospecific synthesis of the this compound enantiomers, designed for researchers and drug development professionals. We will explore two primary asymmetric strategies: a chiral auxiliary-mediated approach and a biocatalytic route, offering detailed protocols and explaining the causality behind key experimental choices.

Introduction: The Imperative for Enantiopure Metabolites

Clinical Context of Flecainide Metabolism

Flecainide is widely used for the management of cardiac arrhythmias. Following oral administration, it is extensively metabolized in the liver, with a substantial portion of the dose being converted to this compound (meta-O-dealkylated flecainide, MODF) and its subsequent lactam derivative (MODLF).[5][6] The primary metabolite, this compound, retains approximately 20% of the antiarrhythmic activity of the parent drug and circulates in the plasma, primarily as conjugates.[3] Given its pharmacological activity, understanding the stereochemical aspects of this metabolite is of paramount importance.

The Critical Role of Chirality in Drug Action

The human body is a chiral environment, causing enantiomers of a drug to be treated as distinctly different chemical entities.[1] They can exhibit profound differences in potency, receptor binding, metabolic pathways, and toxicity.[2] Regulatory bodies like the FDA and EMA strongly advocate for the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize potential adverse effects from an inactive or harmful isomer.[1][2] In the case of flecainide, studies have shown that in poor metabolizers (PMs) via the CYP2D6 pathway, the disposition of the (R)- and (S)-enantiomers is different, with the metabolism of (R)-flecainide being more significantly impaired.[4] This underscores the need for stereochemically pure standards of its metabolites to accurately investigate these pharmacokinetic and pharmacodynamic relationships.

Challenges in Asymmetric Synthesis

The stereospecific construction of a chiral center, such as the one present in the piperidine ring of this compound, is a central challenge in modern organic synthesis. The primary goal is to produce a single enantiomer in high yield and with excellent enantiomeric purity, avoiding costly and often inefficient chiral separation of a racemic mixture.[7] Key strategies to achieve this include the use of chiral pool starting materials, asymmetric catalysis, and the temporary incorporation of a chiral auxiliary to direct a stereoselective transformation.[8]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of this compound reveals two key fragments: the aromatic core, 2,5-bis(2,2,2-trifluoroethoxy)-5-hydroxybenzoic acid (Fragment A) , and the chiral piperidine moiety, (R)- or (S)-2-(aminomethyl)piperidine (Fragment B) . The central amide bond connects these two fragments. Our synthetic strategies will focus on the asymmetric synthesis of Fragment B, as this contains the crucial stereocenter.

Caption: Retrosynthetic disconnection of this compound.

Proposed Synthetic Strategy I: Chiral Auxiliary-Mediated Synthesis

This strategy relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a highly diastereoselective reaction. Evans' oxazolidinone auxiliaries are exceptionally well-suited for this purpose due to their reliability, high stereochemical control, and the ease with which the auxiliary can be cleaved and recovered.[8][9]

Rationale and Workflow

The core of this approach is the diastereoselective alkylation of an N-acyloxazolidinone derived from 2-picolinic acid. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the opposite, less-hindered face.[8][10] This establishes the desired stereocenter with high predictability. The piperidine ring is then formed via catalytic hydrogenation of the pyridine ring, followed by cleavage of the auxiliary.

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

In a separate flask, convert 2-picolinic acid (1.2 eq.) to its acid chloride using oxalyl chloride or thionyl chloride.

-

Add the freshly prepared 2-picolinoyl chloride (1.1 eq.) in THF to the lithiated oxazolidinone solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Purify the crude product by flash column chromatography (Silica gel, hexanes/ethyl acetate gradient) to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Alkylation This step is illustrative for creating a substituted piperidine ring if needed. For the direct precursor to Fragment B, this step would be omitted, and one would proceed to reduction.

Step 3: Catalytic Hydrogenation of the Pyridine Ring

-

Dissolve the N-picolinoyl oxazolidinone (1.0 eq.) in methanol or acetic acid (0.2 M).

-

Add Platinum(IV) oxide (PtO₂, Adam's catalyst, 0.1 eq. by weight).

-

Subject the mixture to hydrogenation in a Parr apparatus at 50-60 psi of H₂ for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the N-piperidylmethyl oxazolidinone.

Step 4: Cleavage of the Chiral Auxiliary

-

Dissolve the product from the previous step (1.0 eq.) in a 3:1 mixture of THF and water (0.2 M).

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (2.0 eq.).[10]

-

Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite solution.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1M HCl and either extract the product or use the resulting solution directly in the next step. This yields the enantiomerically pure carboxylic acid precursor to Fragment B. Subsequent reduction (e.g., with LiAlH₄) and protection would yield the desired amine.

Expected Data and Validation

| Parameter | Expected Outcome | Analytical Method |

| Diastereomeric Excess (d.e.) | >98% | ¹H NMR, Chiral HPLC |

| Enantiomeric Excess (e.e.) | >98% (after cleavage) | Chiral HPLC/SFC |

| Overall Yield | 40-50% over 4 steps | Gravimetric Analysis |

Proposed Synthetic Strategy II: Biocatalytic Approach

Biocatalysis offers a powerful, environmentally benign alternative for creating chiral molecules.[11] Enzymes operate under mild conditions with exceptional stereo-, regio-, and chemo-selectivity, often eliminating the need for complex protection/deprotection steps.[12][13]

Rationale and Workflow

We propose a kinetic resolution of a racemic amine precursor using a lipase. Lipases are robust enzymes that can catalyze the stereoselective acylation of an amine. In a kinetic resolution, one enantiomer of the racemic starting material reacts much faster than the other, allowing for the separation of the unreacted, enantiopure amine from its acylated counterpart.

Caption: Workflow for biocatalytic kinetic resolution of the amine precursor.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic 2-(Aminomethyl)piperidine

-

Prepare racemic 2-(aminomethyl)piperidine from 2-picolinamine via catalytic hydrogenation (e.g., H₂, Rh/C or PtO₂) in a suitable solvent like methanol or acetic acid.

-

Purify the racemic amine by distillation or crystallization.

Step 2: Lipase-Mediated Kinetic Resolution

-

To a solution of racemic 2-(aminomethyl)piperidine (1.0 eq.) in an anhydrous organic solvent (e.g., THF or toluene, 0.1 M), add an acyl donor such as ethyl acetate (3.0-5.0 eq.).

-

Add immobilized lipase from Candida antarctica (CAL-B, Novozym® 435) (50-100 mg per mmol of substrate).

-

Shake the suspension at a controlled temperature (e.g., 45 °C) in an incubator shaker.

-

Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the remaining starting material and the product.

-

Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

-

Concentrate the filtrate under reduced pressure.

Step 3: Separation and Product Isolation

-